6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a benzothiazole moiety and two ethoxyphenyl groups attached to a triazine core
Preparation Methods
The synthesis of 6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions to form the benzothiazole moiety . This intermediate is then reacted with appropriate reagents to introduce the triazine core and the ethoxyphenyl groups.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the benzothiazole or triazine moieties.
Scientific Research Applications
6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The triazine core may also play a role in binding to DNA or RNA, leading to disruptions in cellular processes. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other similar compounds, such as:
Benzimidazoles: These compounds share a similar heterocyclic structure and are known for their biological activities, including antimicrobial and anticancer properties.
Benzothiazoles: Similar to the benzothiazole moiety in the compound, these derivatives are studied for their potential therapeutic applications.
The uniqueness of 6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its combination of structural features, which may result in distinct biological activities and applications compared to other similar compounds.
Properties
Molecular Formula |
C26H24N6O2S2 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H24N6O2S2/c1-3-33-19-13-9-17(10-14-19)27-23-30-24(28-18-11-15-20(16-12-18)34-4-2)32-25(31-23)36-26-29-21-7-5-6-8-22(21)35-26/h5-16H,3-4H2,1-2H3,(H2,27,28,30,31,32) |
InChI Key |
DVXKGCJRUSSQOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NC5=CC=C(C=C5)OCC |
Origin of Product |
United States |
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